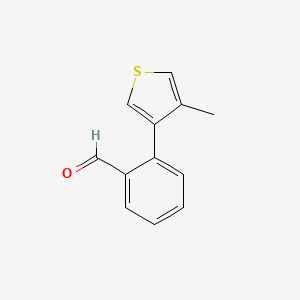
2-(4-Methylthiophen-3-yl)benzaldehyde
Vue d'ensemble
Description
2-(4-Methylthiophen-3-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a 4-methylthiophene group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylthiophen-3-yl)benzaldehyde typically involves the following steps:
Formation of 4-Methylthiophene: This can be achieved through the cyclization of appropriate precursors, such as 3-methyl-1-butyne and sulfur.
Formylation Reaction: The 4-methylthiophene undergoes a formylation reaction, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 3-position.
Coupling Reaction: The formylated 4-methylthiophene is then coupled with benzaldehyde under suitable conditions, such as using a base like sodium hydride in a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylthiophen-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 2-(4-Methylthiophen-3-yl)benzoic acid.
Reduction: 2-(4-Methylthiophen-3-yl)benzyl alcohol.
Substitution: 2-(4-Bromo-4-methylthiophen-3-yl)benzaldehyde.
Applications De Recherche Scientifique
2-(4-Methylthiophen-3-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting inflammatory and microbial pathways.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methylthiophen-3-yl)benzaldehyde depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways involved in inflammation or microbial growth.
Material Science: Its electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylthiophen-2-yl)benzaldehyde: Similar structure but with the thiophene ring attached at the 2-position.
2-(4-Methylthiophen-3-yl)acetaldehyde: Similar structure but with an acetaldehyde group instead of a benzaldehyde group.
2-(4-Methylthiophen-3-yl)benzoic acid: Oxidized form of 2-(4-Methylthiophen-3-yl)benzaldehyde.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition or electronic device fabrication.
Propriétés
Formule moléculaire |
C12H10OS |
|---|---|
Poids moléculaire |
202.27 g/mol |
Nom IUPAC |
2-(4-methylthiophen-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-7-14-8-12(9)11-5-3-2-4-10(11)6-13/h2-8H,1H3 |
Clé InChI |
HNUQUHXBKFGTHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC=C1C2=CC=CC=C2C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
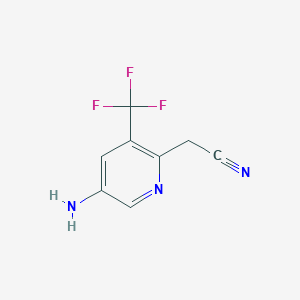
![3-[(Azetidine-3-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8337863.png)
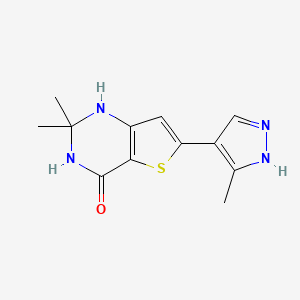
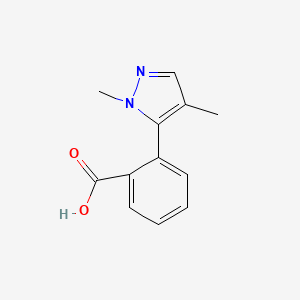
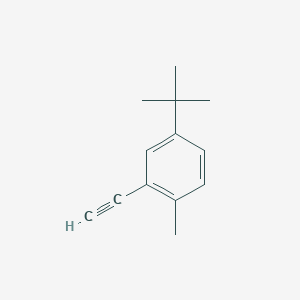
![6-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]pyridazine-3-carboxylic acid](/img/structure/B8337893.png)
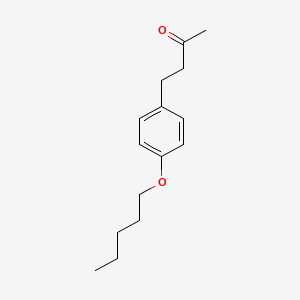
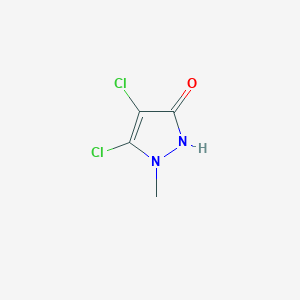
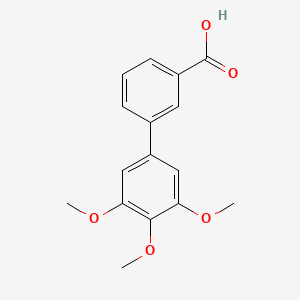
![8-Hydroxymethyl-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B8337936.png)
![2-Hydroxy-7,7-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B8337943.png)
![2-{[(4-Amino-2-chlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8337946.png)
![3-[(4-Fluorobenzyl)amino]pyridine-4-carboxylic acid](/img/structure/B8337949.png)
![5-isopropenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8337954.png)
